Disodium cromproxate

Beschreibung

Disodium cromproxate is an antiallergic agent known for its ability to inhibit the production of superoxide anions by neutrophils . It is used in various medical applications, particularly in the treatment of allergic reactions.

Eigenschaften

CAS-Nummer |

37092-38-9 |

|---|---|

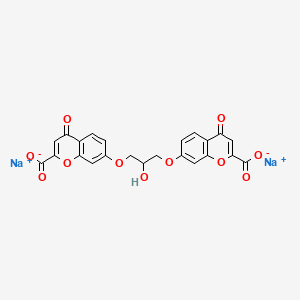

Molekularformel |

C23H14Na2O11 |

Molekulargewicht |

512.3 g/mol |

IUPAC-Name |

disodium;7-[3-(2-carboxylato-4-oxochromen-7-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C23H16O11.2Na/c24-11(9-31-12-1-3-14-16(25)7-20(22(27)28)33-18(14)5-12)10-32-13-2-4-15-17(26)8-21(23(29)30)34-19(15)6-13;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |

InChI-Schlüssel |

HGYBWKSFVPDKOX-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-])O)OC(=CC2=O)C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-])O)OC(=CC2=O)C(=O)[O-].[Na+].[Na+] |

Andere CAS-Nummern |

37092-38-9 |

Verwandte CAS-Nummern |

16139-47-2 (Parent) |

Synonyme |

1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane 1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane, disodium salt 78012 disodium cromproxate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dinatriumcromoglycat wird durch eine Reihe chemischer Reaktionen ausgehend von 2,4-Dihydroxyacetophenon synthetisiert. Die wichtigsten Schritte umfassen:

Friedel-Crafts-Acetylierung: Resorcin wird acetyliert, um 2,4-Dihydroxyacetophenon zu bilden.

Kondensation mit Diethyloxalat: Dieser Zwischenstoff wird dann in einer Natriumethoxidlösung mit Diethyloxalat kondensiert, um das gewünschte Produkt zu bilden.

Behandlung mit Epichlorhydrin: Der letzte Schritt beinhaltet die Behandlung des Produkts mit Epichlorhydrin in einer wässrig-ethanolischen alkalischen Lösung, gefolgt von der Umkristallisation aus heißem Wasser.

Industrielle Produktionsmethoden: Die industrielle Produktion von Dinatriumcromoglycat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei eine hohe Reinheit und Ausbeute durch optimierte Reaktionsbedingungen und Reinigungstechniken sichergestellt wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dinatriumcromoglycat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine chemische Struktur verändern und möglicherweise seine biologische Aktivität beeinflussen.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und so seine Eigenschaften verbessern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Substitution neue funktionelle Gruppen einführen kann.

Wissenschaftliche Forschungsanwendungen

Dinatriumcromoglycat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Wechselwirkungen mit biologischen Molekülen.

Medizin: Wird zur Behandlung allergischer Reaktionen eingesetzt und auf seine potenziellen therapeutischen Wirkungen bei anderen Erkrankungen untersucht.

Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten eingesetzt

5. Wirkmechanismus

Dinatriumcromoglycat entfaltet seine Wirkung durch die Hemmung der Produktion von Superoxidanionen durch Neutrophile. Diese Hemmung ist ausgeprägter, wenn sie durch Formyl-Methionyl-Leucyl-Phenylalanin (FMLP) induziert wird, im Vergleich zu Phorbolmyristatacetat (PMA) . Die Verbindung interagiert mit spezifischen molekularen Zielstrukturen und Signalwegen, die an der Entzündungsreaktion beteiligt sind, und reduziert die Freisetzung von reaktiven Sauerstoffspezies und anderen Entzündungsmediatoren.

Ähnliche Verbindungen:

Cromoglicinsäure: Ein weiteres Antiallergikum mit einem ähnlichen Wirkmechanismus.

Natriumcromoglycat: Wird zur Behandlung von Asthma und allergischen Reaktionen eingesetzt.

Einzigartigkeit: Dinatriumcromoglycat ist einzigartig in seiner spezifischen Hemmung der Superoxidanionenproduktion durch Neutrophile, wodurch es besonders effektiv bei bestimmten allergischen und entzündlichen Erkrankungen ist .

Wirkmechanismus

Disodium cromproxate exerts its effects by inhibiting the production of superoxide anions by neutrophils. This inhibition is more pronounced when induced by formyl-methionyl-leucyl-phenylalanine (FMLP) compared to phorbol myristate acetate (PMA) . The compound interacts with specific molecular targets and pathways involved in the inflammatory response, reducing the release of reactive oxygen species and other inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Cromoglicic Acid: Another antiallergic agent with a similar mechanism of action.

Sodium Cromoglicate: Used in the treatment of asthma and allergic reactions.

Uniqueness: Disodium cromproxate is unique in its specific inhibition of superoxide anion production by neutrophils, making it particularly effective in certain allergic and inflammatory conditions .

Q & A

Q. How can researchers determine the optimal storage conditions for Disodium Cromproxate to ensure stability in experimental settings?

To assess stability, conduct accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor physicochemical properties (e.g., pH, solubility, crystallinity) over time using techniques like HPLC or spectroscopy. Compare results to stability guidelines for structurally similar compounds, such as disodium phosphate, which maintains integrity for 24 months under controlled storage . Include control batches and validate methods per ICH guidelines.

Q. What in vitro assays are recommended for preliminary evaluation of Disodium Cromproxate’s pharmacological activity?

Begin with target-specific assays (e.g., enzyme inhibition kinetics for proteases or kinases) and cell-based viability assays (e.g., MTT or apoptosis markers). Use literature reviews to identify validated targets linked to the compound’s hypothesized mechanism. Cross-reference databases like Cambridge Structural Database (CSD) for structural analogs to infer potential activity profiles . Ensure assay conditions (e.g., buffer pH, incubation time) align with the compound’s stability data.

Q. How should researchers design a dose-response study to establish Disodium Cromproxate’s efficacy thresholds?

Employ a logarithmic dose range (e.g., 0.1–100 µM) to capture sigmoidal curves. Use at least three biological replicates per dose and include positive/negative controls. Analyze data with nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate results with orthogonal assays (e.g., Western blot for protein targets) to confirm specificity .

Advanced Research Questions

Q. What experimental design strategies optimize formulation parameters for Disodium Cromproxate using response surface methodology (RSM)?

Apply a Central Composite Design (CCD) to evaluate interactions between variables (e.g., excipient concentration, pH). For example, a 2-factor, 3-level CCD requires 13 experiments to model parabolic relationships. Fit data to a second-order polynomial equation to identify optimal conditions. Validate predictions with confirmatory runs and assess robustness via Monte Carlo simulations .

Q. How can researchers resolve contradictions in clinical trial data involving Disodium Cromproxate?

Perform meta-analyses to aggregate data across studies, stratifying by variables like patient demographics or dosage regimens. Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity. For example, in studies comparing efficacy to placebo, re-analyze endpoints (e.g., symptom scores) while adjusting for confounders like adherence rates .

Q. What computational approaches are suitable for elucidating Disodium Cromproxate’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) to predict target binding with molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions using CRISPR-Cas9 knockout models or surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference cheminformatics databases (e.g., PubChem) to identify structural motifs linked to activity .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be applied to Disodium Cromproxate?

Develop a compartmental model using plasma concentration-time data and efficacy biomarkers. Estimate parameters (e.g., clearance, volume of distribution) via non-linear mixed-effects modeling (NONMEM). Incorporate covariates (e.g., renal function) to personalize dosing. Validate models with bootstrap resampling and visual predictive checks .

Methodological Guidance

Q. What criteria define a robust literature review for Disodium Cromproxate research?

Systematically search databases (e.g., PubMed, BIOSIS Previews) using controlled vocabulary (e.g., MeSH terms). Critically appraise sources for bias (e.g., randomization in clinical trials) and relevance to your hypothesis. Synthesize findings into a conceptual framework that identifies gaps (e.g., understudied metabolites) and justifies your research question .

Q. How can researchers ensure reproducibility in synthesizing Disodium Cromproxate?

Document synthetic protocols with granular detail (e.g., solvent purity, stirring rates). Use standardized nomenclature (e.g., IUPAC names) and share raw data (e.g., NMR spectra) via repositories like Zenodo. Collaborate with analytical labs to validate purity (>95% by HPLC) and structure (e.g., X-ray crystallography) .

Q. What statistical methods address batch variability in Disodium Cromproxate manufacturing?

Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs). Use ANOVA with post-hoc tests (e.g Tukey’s HSD) to compare inter-batch differences. For quality control, implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.